molecular formula C17H11NO B7793414 4-(2-Naphthyloxy)benzonitrile CAS No. 214268-39-0

4-(2-Naphthyloxy)benzonitrile

Cat. No.: B7793414
CAS No.: 214268-39-0
M. Wt: 245.27 g/mol
InChI Key: NSJUWPAVSSARDS-UHFFFAOYSA-N
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Description

4-(2-Naphthyloxy)benzonitrile is an organic compound with the molecular formula C17H11NO and an average mass of approximately 245.27 g/mol . This benzonitrile derivative is characterized by a naphthalene group linked via an ether (oxy) bond to the phenyl ring, a structure that suggests potential utility in various research fields. Compounds of this nature are often explored as key intermediates in organic synthesis and materials science. The naphthalene and benzonitrile moieties may make it a candidate for the development of non-linear optical materials, liquid crystals, or organic semiconductors. Researchers might also investigate its fluorescent properties or its use as a building block for more complex molecular architectures, such as metal-organic frameworks (MOFs) or supramolecular assemblies. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-naphthalen-2-yloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJUWPAVSSARDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300572
Record name 4-(2-Naphthalenyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214268-39-0
Record name 4-(2-Naphthalenyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214268-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Naphthalenyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyloxy)benzonitrile typically involves the reaction of 2-naphthol with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom of the chlorobenzonitrile, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-Naphthyloxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Naphthyloxy)benzonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous benzonitrile derivatives, highlighting differences in substituents, physicochemical properties, and functional roles:

Compound Name Substituent Key Features Applications/Notes Ref.
4-(2-Naphthyloxy)benzonitrile 2-Naphthyloxy (-O-C₁₀H₇) High hydrophobicity, extended π-system, potential for π-π stacking. Likely explored in organic electronics or as a pharmacophore scaffold.
4-(2,6-Dimethylphenylthio)benzonitrile 2,6-Dimethylphenylthio (-S-C₆H₃(CH₃)₂) Thioether linkage enhances electron density; methyl groups increase steric hindrance. Synthesized via transition metal-free conditions; used in sulfide/selenide chemistry.
4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile Nitro, methoxy, acetyl groups Strong electron-withdrawing effects; photolabile nitro group. Potential photodynamic therapy agent or photoaffinity probe.
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile Thiazolidinedione-ethoxy chain Polar, hydrogen-bonding capable; antidiabetic pharmacophore. Investigated for metabolic disorders (e.g., PPAR-γ agonists).
4-(4-Methoxyphenoxy)benzonitrile 4-Methoxyphenoxy (-O-C₆H₄-OCH₃) Methoxy group donates electrons; moderate polarity. Structural analog with similarity score 1.00 to target compound.
4-(2-Hydroxyethyl)benzonitrile 2-Hydroxyethyl (-CH₂CH₂OH) Aliphatic hydroxyl group enhances solubility and H-bonding. Intermediate in drug synthesis (e.g., β-blockers).
4-(Pyridin-4-ylcarbonyl)benzonitrile Pyridinylcarbonyl (-CO-C₅H₄N) Pyridine introduces basicity; carbonyl increases polarity. Metal-catalyzed synthesis (FeCl₂·4H₂O); potential ligand in coordination chemistry.

Key Comparative Insights:

Electronic Effects: Electron-donating groups (e.g., methoxy in 4-(4-Methoxyphenoxy)benzonitrile) increase the electron density of the benzonitrile core, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., nitro in 4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile) reduce electron density, favoring nucleophilic attacks . The naphthyloxy group in the target compound provides moderate electron donation via oxygen while contributing to steric hindrance.

Solubility and Bioavailability :

  • Polar substituents (e.g., hydroxyethyl in 4-(2-Hydroxyethyl)benzonitrile) improve aqueous solubility, critical for drug bioavailability. The naphthyloxy group’s hydrophobicity may limit solubility but enhance membrane permeability .
  • Thiazolidinedione derivatives (e.g., 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile) balance polarity and lipophilicity, optimizing pharmacokinetics .

Synthetic Accessibility :

  • Metal-free syntheses (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) offer eco-friendly routes, while transition metal catalysts (e.g., FeCl₂·4H₂O in 4-(Pyridin-4-ylcarbonyl)benzonitrile) enable complex coupling reactions .

Biological Activity: Triazolo-pyrimidinyl and imidazolyl analogs (e.g., compounds in and ) exhibit anti-HIV activity via non-nucleoside reverse transcriptase inhibition, suggesting the naphthyloxy derivative could be modified for similar targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Naphthyloxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-naphthol and 4-fluorobenzonitrile under basic conditions (e.g., K2CO3 in DMF at 120°C). Yield optimization requires careful control of stoichiometry, temperature, and reaction time. For example, excess 2-naphthol (1.2–1.5 equiv) improves conversion, while prolonged heating (>24 hr) may lead to side products like dimerization . Alternative methods include Ullmann coupling using copper catalysts, though this requires inert atmospheres and higher temperatures (150–160°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthyloxy region .
  • FTIR : Confirms nitrile group (C≡N stretch at ~2230 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 271.0994 for C17H11NO) and detects synthetic byproducts .

Q. What are the common impurities formed during synthesis, and how can they be analyzed?

  • Methodological Answer : Common impurities include unreacted 2-naphthol, hydrolyzed byproducts (e.g., 4-hydroxybenzonitrile), and dimerized species. LC-MS or GC-MS coupled with PDA detectors can identify these impurities. For quantification, HPLC with a C18 column (acetonitrile/water mobile phase) provides resolution between the target compound and impurities. Adjusting reaction pH to neutral post-synthesis minimizes hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the naphthyloxy group affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich naphthyloxy group activates the benzonitrile core toward electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that the naphthyloxy group’s π-electron density enhances electrophilic aromatic substitution at the para position relative to the nitrile group. Steric maps (e.g., using Molinspiration) predict hindered access to the nitrile group in bulkier derivatives .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes). The nitrile group often acts as a hydrogen-bond acceptor, while the naphthyloxy moiety engages in hydrophobic interactions .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the naphthyl ring enhance binding to cytochrome P450 enzymes .
  • ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How does the substitution pattern on the benzonitrile core influence binding affinity to biological targets?

  • Methodological Answer : Systematic SAR studies reveal that:

  • Nitrile Position : Para substitution (vs. meta) optimizes steric alignment with ATP-binding pockets in kinase assays .
  • Naphthyloxy Substituents : Electron-donating groups (e.g., -OCH3) on the naphthyl ring improve solubility but reduce affinity for hydrophobic enzyme pockets. Halogenation (e.g., -Cl) enhances binding via halogen bonding (e.g., with CYP3A4) .
  • Bioisosteric Replacement : Replacing the nitrile with a carboxylic acid (-COOH) decreases potency due to increased polarity, as shown in comparative IC50 assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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